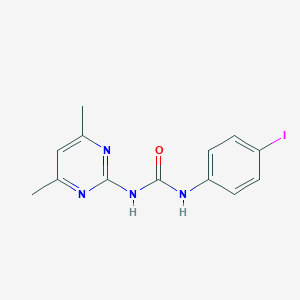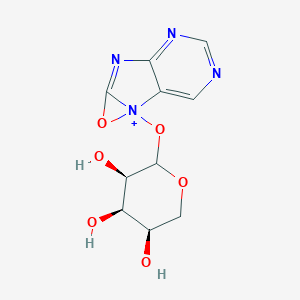
Oxypurinol 7-riboside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxypurinol 7-riboside is a purine nucleoside analog that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. In
Mécanisme D'action
Oxypurinol 7-riboside exerts its biological effects by inhibiting the activity of xanthine oxidase, an enzyme involved in the production of uric acid. By inhibiting this enzyme, Oxypurinol 7-riboside reduces the levels of uric acid in the blood, which can help to alleviate the symptoms of gout. In addition, Oxypurinol 7-riboside has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for cancer therapy.
Effets Biochimiques Et Physiologiques
Oxypurinol 7-riboside has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of uric acid in the blood, which can help to alleviate the symptoms of gout. In addition, it has been shown to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. Oxypurinol 7-riboside has also been shown to exhibit antiviral and anti-inflammatory activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Oxypurinol 7-riboside in lab experiments is its ability to inhibit xanthine oxidase, which makes it a useful tool for studying the role of uric acid in various biological processes. However, one limitation of using Oxypurinol 7-riboside in lab experiments is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of Oxypurinol 7-riboside. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, the development of new analogs of Oxypurinol 7-riboside with improved efficacy and reduced toxicity is an important area of research.
Méthodes De Synthèse
Oxypurinol 7-riboside can be synthesized through the reaction of oxypurinol with ribose in the presence of an enzyme, purine nucleoside phosphorylase (PNP). This reaction results in the formation of Oxypurinol 7-riboside and inorganic phosphate. The yield of this reaction can be improved by optimizing the reaction conditions, such as pH, temperature, and substrate concentration.
Applications De Recherche Scientifique
Oxypurinol 7-riboside has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antiviral, anticancer, and anti-inflammatory activities. In addition, it has been investigated for its potential use in the treatment of gout, a metabolic disorder characterized by high levels of uric acid in the blood.
Propriétés
Numéro CAS |
16220-08-9 |
|---|---|
Nom du produit |
Oxypurinol 7-riboside |
Formule moléculaire |
C10H11N4O6+ |
Poids moléculaire |
283.22 g/mol |
Nom IUPAC |
(3R,4R,5R)-2-purino[7,8-b]oxaziren-7-ium-7-yloxyoxane-3,4,5-triol |
InChI |
InChI=1S/C10H11N4O6/c15-5-2-18-9(7(17)6(5)16)19-14-4-1-11-3-12-8(4)13-10(14)20-14/h1,3,5-7,9,15-17H,2H2/q+1/t5-,6-,7-,9?,14?/m1/s1 |
Clé InChI |
CYQFEGWHROFKNL-NTRJPUSZSA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@H](C(O1)O[N+]23C4=CN=CN=C4N=C2O3)O)O)O |
SMILES |
C1C(C(C(C(O1)O[N+]23C4=CN=CN=C4N=C2O3)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)O[N+]23C4=CN=CN=C4N=C2O3)O)O)O |
Synonymes |
oxypurinol 7-riboside oxypurinol-7-riboside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



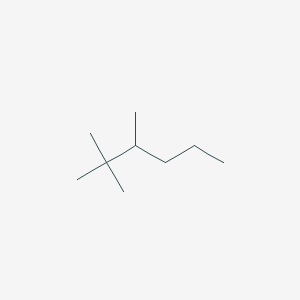
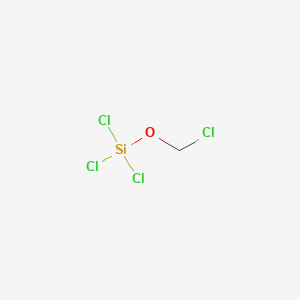
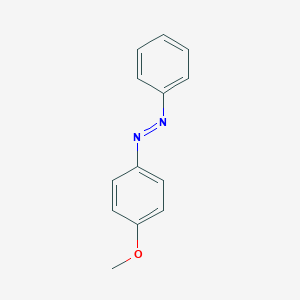

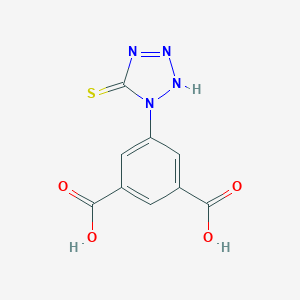
![Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B97611.png)
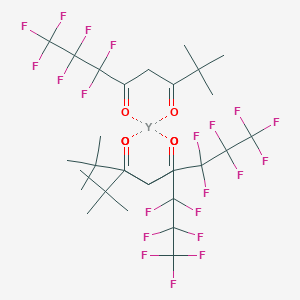
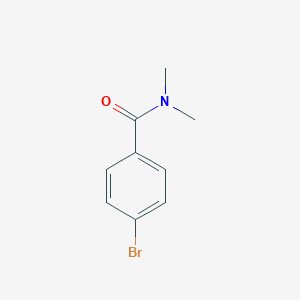
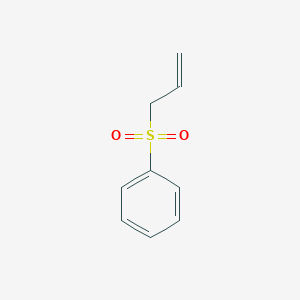
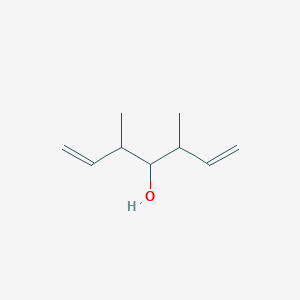
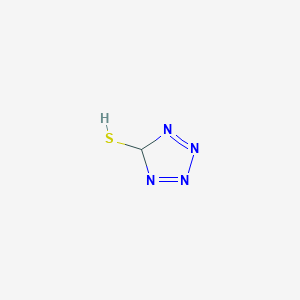
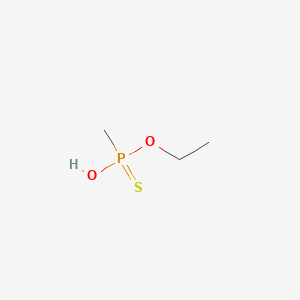
![Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilide](/img/structure/B97629.png)
